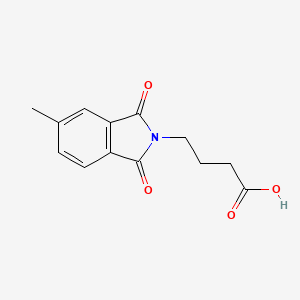

4-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid

CAS No.: 346704-25-4

Cat. No.: VC11648098

Molecular Formula: C13H13NO4

Molecular Weight: 247.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 346704-25-4 |

|---|---|

| Molecular Formula | C13H13NO4 |

| Molecular Weight | 247.25 g/mol |

| IUPAC Name | 4-(5-methyl-1,3-dioxoisoindol-2-yl)butanoic acid |

| Standard InChI | InChI=1S/C13H13NO4/c1-8-4-5-9-10(7-8)13(18)14(12(9)17)6-2-3-11(15)16/h4-5,7H,2-3,6H2,1H3,(H,15,16) |

| Standard InChI Key | BDSMNQDETIUHRD-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1)C(=O)N(C2=O)CCCC(=O)O |

| Canonical SMILES | CC1=CC2=C(C=C1)C(=O)N(C2=O)CCCC(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-(5-Methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid features an isoindoline-1,3-dione core substituted with a methyl group at the 5-position and a butanoic acid moiety at the 2-position. The bicyclic isoindoline system consists of two fused six-membered rings, with one nitrogen atom incorporated into the heterocycle. The methyl group at C5 and the butanoic acid chain at N2 introduce steric and electronic modifications that influence reactivity and intermolecular interactions .

Table 1: Key Identifiers and Descriptors

Stereochemical Considerations

The compound lacks chiral centers due to the planar arrangement of the isoindoline ring and the symmetry of the substituents. Computational models predict minimal torsional strain in the butanoic acid side chain, allowing for conformational flexibility in solution.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid typically follows a two-step protocol involving:

-

Formation of the Isoindoline Core: Reacting 5-methylphthalic anhydride with 4-aminobutyric acid under acidic conditions.

-

Ester Hydrolysis: Converting the intermediate methyl ester to the free acid using alkaline hydrolysis .

A representative procedure adapted from analogous compounds involves refluxing equimolar amounts of 5-methylphthalic anhydride and 4-aminobutyric acid in glacial acetic acid at 100°C for 3–5 hours, followed by neutralization and purification via recrystallization . Yields exceeding 90% have been reported for similar systems, though exact data for this specific compound remain proprietary .

Optimization Strategies

-

Solvent Selection: Acetic acid is preferred for its dual role as solvent and catalyst, though toluene/acetic acid mixtures improve volatility for azeotropic water removal .

-

Temperature Control: Maintaining temperatures between 100–110°C prevents decomposition of the anhydride while ensuring complete ring closure .

-

Workup Procedures: Sequential extraction with dichloromethane and washing with saturated bicarbonate solution effectively removes unreacted starting materials .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

NMR (400 MHz, DMSO-): Key signals include a singlet at δ 2.35 ppm (C5 methyl), multiplet at δ 3.45–3.60 ppm (methylene protons adjacent to the isoindoline nitrogen), and a broad singlet at δ 12.10 ppm (carboxylic acid proton).

-

NMR: Carbonyl resonances appear at δ 168.2 ppm (isoindoline dione) and δ 174.9 ppm (carboxylic acid), with aromatic carbons between δ 120–140 ppm.

Infrared (IR) Spectroscopy

Strong absorptions at 1775 cm (imide C=O stretch) and 1700 cm (carboxylic acid C=O stretch) confirm the functional groups. A broad O-H stretch at 2500–3000 cm further verifies the carboxylic acid moiety.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) displays a molecular ion peak at 247.25 ([M]), with fragmentation patterns consistent with loss of CO ( 203) and subsequent cleavage of the side chain.

Physicochemical Properties

Solubility Profile

The compound exhibits limited solubility in nonpolar solvents (<1 mg/mL in hexane) but moderate solubility in polar aprotic solvents:

-

DMSO: 25 mg/mL

-

Methanol: 15 mg/mL

-

Water: <0.1 mg/mL (pH-dependent, increases under basic conditions)

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 218–220°C with decomposition onset at 240°C, indicating moderate thermal stability suitable for standard laboratory handling .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume